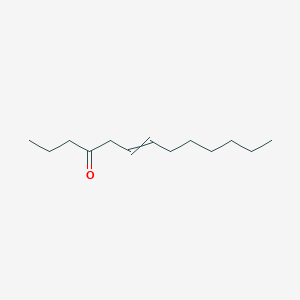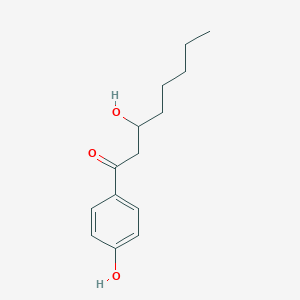![molecular formula C19H12O4S2 B12522856 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid CAS No. 798561-90-7](/img/structure/B12522856.png)
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid is a chemical compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural properties, which include a dibenzothiophene core linked to a benzenesulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid typically involves the reaction of dibenzothiophene derivatives with appropriate reagents to introduce the carbonyl and sulfonic acid groups. One common method involves the use of nuclear magnetic resonance (NMR) spectroscopy, matrix-assisted laser desorption/ionization time of flight mass spectrometry, and elemental analysis to characterize the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions and purification techniques as those used in laboratory settings, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid has several scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions in biological systems.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid involves its ability to form hydrogen bonds and participate in π-π stacking interactions. These interactions are crucial for its self-association behavior in solutions. The molecular targets and pathways involved include hydrogen bonding sites and aromatic systems that facilitate these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dibenzothiophene derivatives such as:
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)alkyl benzoate
Uniqueness
What sets 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid apart is its combination of a dibenzothiophene core with a benzenesulfonic acid group, which imparts unique chemical and physical properties. This makes it particularly useful for studying self-association and hydrogen bonding interactions in various environments .
Propiedades
Número CAS |
798561-90-7 |
|---|---|
Fórmula molecular |
C19H12O4S2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-(dibenzothiophene-2-carbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O4S2/c20-19(14-6-2-4-8-18(14)25(21,22)23)12-9-10-17-15(11-12)13-5-1-3-7-16(13)24-17/h1-11H,(H,21,22,23) |
Clave InChI |
QHTTWZKFDYTQML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=CC=C4S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)


![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)

![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)


